molecular formula C17H16N6O2 B3019109 2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396812-17-1

2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B3019109
M. Wt: 336.355
InChI Key: ODCKMJMWVPJWQK-UHFFFAOYSA-N
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Description

The compound “2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . It also contains an amide functional group, which consists of a carbonyl group (C=O) attached to a nitrogen atom, and a phenyl group, which is a ring of 6 carbon atoms, attached to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tetrazole ring and multiple functional groups. The tetrazole ring is planar and aromatic, which means it is stable and can participate in pi-stacking interactions. The amide group can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reaction conditions and the other reactants present. The tetrazole ring is relatively stable but can participate in reactions under certain conditions. The amide group can undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Some general predictions can be made based on the functional groups present. For example, the compound is likely to be solid at room temperature, and its solubility in water would be influenced by the polar amide group and the aromatic tetrazole and phenyl rings .

Scientific Research Applications

Synthesis and Chemistry

Research has delved into the synthesis and chemistry of compounds with tetrazole and carboxamide functionalities, highlighting their potential as antitumor agents. For instance, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates under specific conditions has been explored, revealing pathways to novel compounds with broad-spectrum antitumor activity (Stevens et al., 1984). This foundational work underscores the importance of structural modifications in enhancing biological activity and developing prodrug strategies.

Safe Synthetic Approaches

Advancements in synthetic methodologies, such as the safe generation and utilization of hydrazoic acid in continuous flow reactors for the synthesis of tetrazoles, represent significant progress in the field (Gutmann et al., 2012). These developments offer scalable and efficient routes to structurally related compounds, emphasizing safety and productivity in chemical synthesis.

Antimicrobial and Antitumor Applications

Compounds featuring imidazole and tetrazole rings have been investigated for their antimicrobial and antitumor properties. For example, certain derivatives have demonstrated potent activity against HIV-1 protease, highlighting their potential in the development of antiviral therapies (Abdel-Meguid et al., 1994). Similarly, the synthesis of thiazoles and their biological evaluation for antimicrobial activities suggest a broad spectrum of applications in combating infections and diseases (Talupur et al., 2021).

Electrochemical and Photophysical Properties

Research into the electrochemical and photophysical properties of compounds containing carbazole groups points to applications in materials science, particularly in the development of electrochromic devices (Hsiao et al., 2013). These studies explore the synthesis and characterization of polymers with potential for high-performance applications in electronics and photonics.

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in pharmaceuticals, given the presence of functional groups common in many drugs .

properties

IUPAC Name

2-[4-(3-phenylpropanoylamino)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c18-16(25)17-20-22-23(21-17)14-9-7-13(8-10-14)19-15(24)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H2,18,25)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCKMJMWVPJWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide

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